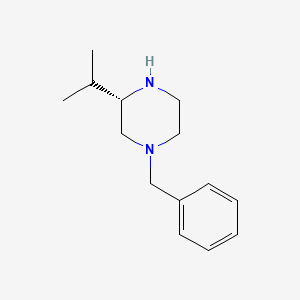

(S)-1-Benzyl-3-isopropylpiperazine

Description

Contextualization within Chiral Piperazine (B1678402) Chemistry

The piperazine ring is a ubiquitous structural motif found in a vast array of biologically active compounds and approved pharmaceuticals. researchgate.net However, for a long time, the chemical diversity of piperazine-based drugs was largely confined to substitutions at the nitrogen atoms, leaving the carbon framework relatively unexplored. researchgate.net The introduction of chirality into the piperazine scaffold, particularly at the carbon atoms, has opened up new avenues for drug design by allowing for more precise three-dimensional interactions with biological targets. researchgate.net

Significance as an Enantiomerically Pure Heterocyclic Building Block

Enantiomerically pure heterocyclic building blocks are indispensable tools in modern organic synthesis. sigmaaldrich.com They provide a direct pathway to chiral molecules, obviating the need for costly and often inefficient chiral resolution steps later in a synthetic sequence. (S)-1-Benzyl-3-isopropylpiperazine exemplifies the utility of such a building block. Its pre-defined stereochemistry at the C3 position allows for the controlled construction of complex molecular architectures with a high degree of stereochemical precision.

The demand for such well-defined chiral scaffolds is driven by the increasing recognition that different enantiomers of a drug can have vastly different pharmacological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the availability of compounds like this compound in high enantiomeric purity is of paramount importance for the development of safer and more effective drugs.

Overview of Key Research Domains

While specific, in-depth research publications detailing the direct applications of this compound are not extensively available in the public domain, the broader context of chiral piperazine chemistry points to its potential and likely use in several key research areas. The structural motifs present in this compound are frequently associated with compounds targeting the central nervous system and other biological pathways.

Research on closely related analogs, such as other 3-substituted piperazines, suggests that this compound is a valuable intermediate in the synthesis of molecules with potential therapeutic applications. These applications could span a range of areas, including but not limited to the development of novel enzyme inhibitors, receptor modulators, and other biologically active agents. The combination of the chiral isopropyl group and the benzyl-protected nitrogen provides a versatile platform for further chemical elaboration and the generation of diverse compound libraries for high-throughput screening.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H22N2 |

| Molecular Weight | 218.34 g/mol |

| MDL Number | MFCD03787917 |

| Purity | 98%+ |

This data is compiled from commercially available product information. cookechem.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzyl-3-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOGZEGDXGTDSX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590505 | |

| Record name | (3S)-1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324748-62-1 | |

| Record name | (3S)-1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 Benzyl 3 Isopropylpiperazine and Its Precursors

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure piperazines, such as (S)-1-Benzyl-3-isopropylpiperazine, is a significant area of research due to the prevalence of the piperazine (B1678402) motif in pharmacologically active molecules. nih.gov Achieving the desired absolute stereochemistry at the C-3 position requires precise control over the reaction pathways.

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired chiral center is established, the auxiliary is removed. This strategy is a powerful tool in asymmetric synthesis.

The compound (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione serves as a chiral scaffold. In this strategy, the pre-existing stereocenter at the C-3 position, originating from an amino acid like L-valine, is used to direct the stereoselective introduction of substituents at other positions of the piperazine ring. The diketopiperazine structure provides a conformationally rigid framework, enhancing the facial bias for incoming reagents.

Table 1: Properties of the Chiral Auxiliary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|

Diastereoselective alkylation is a key method for creating new stereocenters in molecules that already contain one. In the context of piperazine synthesis, a chiral relay network implies that the stereochemical information from an existing chiral center is effectively transferred through the molecule to direct the formation of a new stereocenter.

This can be seen in the alkylation of chiral piperazin-2-ones. caltech.edu For instance, a piperazin-2-one (B30754) precursor with a defined stereocenter (e.g., an isopropyl group at C-3 derived from L-valine) can be N-acylated with a group that enhances the rigidity of the enolate formed upon deprotonation. The pre-existing C-3 stereocenter forces the molecule into a specific conformation, creating a steric environment that directs the approach of an incoming electrophile (e.g., a benzyl (B1604629) halide) to one specific face of the enolate. This results in a high degree of diastereoselectivity for the newly formed stereocenter. The subsequent reduction of the carbonyl group would then yield the desired 1-benzyl-3-isopropylpiperazine with a specific trans or cis relationship between the substituents, depending on the reaction design.

Asymmetric Cyclization and Ring-Forming Reactions

Asymmetric cyclization strategies build the chiral piperazine ring from acyclic precursors in an enantioselective manner. One such approach is the palladium-catalyzed asymmetric carboamination reaction. researcher.life This method can involve the cyclization of an appropriately substituted alkene bearing two nitrogen nucleophiles. By using a chiral palladium catalyst, the intramolecular cyclization can be controlled to favor the formation of one enantiomer over the other.

Another strategy involves the intramolecular Mitsunobu cyclization of a chiral diamino alcohol precursor. rsc.org The precursor, often derived from a chiral amino acid, is designed such that the cyclization to form the six-membered piperazine ring occurs with high fidelity, preserving the stereochemical integrity of the starting material.

Reductive Amination and Hydrogenation Pathways

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines. umich.edumdpi.com In the synthesis of this compound, this could involve the reaction of a chiral 2-isopropylpiperazine with benzaldehyde in the presence of a reducing agent. The key to this approach is the prior synthesis of the enantiopure 2-isopropylpiperazine.

Alternatively, an asymmetric reductive amination can be performed on a prochiral precursor. A more advanced method involves the asymmetric hydrogenation of a pyrazine precursor. rsc.orgacs.org For instance, a 2-isopropylpyrazine can be activated by an alkyl halide and then subjected to hydrogenation using a chiral iridium or rhodium catalyst. This process can reduce the aromatic pyrazine ring to a chiral piperazine with high enantioselectivity. The resulting (S)-3-isopropylpiperazine can then be selectively benzylated at the N1 position.

Table 2: Example of Asymmetric Hydrogenation Approach

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|

Synthesis from Chiral Pool Compounds (e.g., Amino Acid Precursors)

Utilizing the "chiral pool" is one of the most common and efficient strategies for synthesizing enantiomerically pure compounds. nih.gov This method starts with readily available and inexpensive chiral molecules, such as amino acids. For the synthesis of this compound, the amino acid L-valine is an ideal starting material as it possesses the required (S)-stereochemistry and the isopropyl side chain.

A typical synthetic sequence might begin with the protection of the amine and reduction of the carboxylic acid of L-valine to an amino alcohol. This intermediate can then be converted into a 1,2-diamine. nih.gov The resulting chiral diamine can undergo a ring-closing reaction, such as an aza-Michael addition or reaction with a two-carbon electrophile, to form the piperazine ring. rsc.org Finally, selective benzylation of the appropriate nitrogen atom yields the target molecule, this compound. This approach ensures that the stereochemistry at the C-3 position is directly inherited from the starting L-valine.

Total Synthesis Strategies and Convergent Approaches

The synthesis of chiral substituted piperazines, such as this compound, is a significant focus in medicinal chemistry due to the prevalence of the piperazine scaffold in approved drugs. researchgate.net General strategies for creating carbon-substituted piperazines often involve the cyclization of linear diamine precursors. researchgate.net However, alternative and more advanced methods are continually being developed to achieve high stereoselectivity.

One prominent strategy involves the asymmetric synthesis of piperazin-2-ones as key intermediates, which can then be reduced to the corresponding piperazines. caltech.edudicp.ac.cn For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn These intermediates can be conveniently converted into chiral piperazines, like the target molecule, without loss of optical purity. dicp.ac.cn Another approach utilizes the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones to generate highly enantioenriched tertiary piperazin-2-ones. caltech.edu Subsequent deprotection and reduction steps yield the desired tertiary piperazines. caltech.edu

Convergent strategies often involve the coupling of two main fragments. For the synthesis of chiral 2-substituted piperazines, a practical route starts from α-amino acids. A key transformation in this approach is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt. rsc.org This method has been successfully applied to multigram-scale synthesis. rsc.org Another convergent approach involves the double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amines to form the piperazine ring. researchgate.net

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like this compound to ensure chemoselectivity. wikipedia.org An ideal protecting group is introduced efficiently, stable under various reaction conditions, and can be removed selectively under mild conditions. uchicago.eduucoz.com In the synthesis of unsymmetrically substituted piperazines, orthogonal protection strategies are crucial. researchgate.net This allows for the selective deprotection and functionalization of one nitrogen atom while the other remains protected.

N-Benzyl Protection and Deprotection Strategies

The benzyl (Bn) group is a widely used protecting group for amines, including the nitrogen atoms of a piperazine ring. wikipedia.orgucoz.com It is often introduced via reaction with benzyl chloride. orgsyn.org A common method for preparing 1-benzylpiperazine (B3395278) involves the reaction of piperazine with benzyl chloride in the presence of a base or catalyst. orgsyn.orggoogle.com The benzyl group is valued for its stability across a wide range of reaction conditions. uchicago.edu

Deprotection of the N-benzyl group is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). wikipedia.orgcreative-peptides.com This method is effective and generally provides clean removal of the benzyl group without affecting other sensitive functionalities, making it an ideal blocking group for preparing 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org Other substituted benzyl groups, such as the p-methoxybenzyl (PMB) group, can also be used and offer alternative deprotection methods, including oxidative cleavage. caltech.eduresearchgate.net

Table 1: Common N-Benzyl and Related Protecting Groups and Their Removal

| Protecting Group | Abbreviation | Common Deprotection Method(s) |

|---|---|---|

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) wikipedia.org |

| p-Methoxybenzyl | PMB | Hydrogenolysis, Oxidation (e.g., CAN, DDQ) caltech.eduwikipedia.org |

Carbobenzyloxy (Cbz) and tert-Butyloxycarbonyl (Boc) Strategies

Carbamate-based protecting groups like carbobenzyloxy (Cbz or Z) and tert-butyloxycarbonyl (Boc) are fundamental in piperazine synthesis. ucoz.com They offer robust protection of the nitrogen atoms and can be removed under specific, non-overlapping conditions, which is essential for orthogonal strategies.

The Cbz group is stable and resistant to racemization during activation steps. creative-peptides.com It is typically introduced using benzyl chloroformate (CbzCl). rsc.org The removal of the Cbz group is commonly accomplished by catalytic hydrogenolysis (H₂/Pd) or under strong acidic conditions (e.g., HBr in acetic acid). creative-peptides.comorganic-chemistry.org

The Boc group is another cornerstone of amine protection, widely used in piperazine chemistry. google.comchemicalbook.com It is introduced using di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comorgsyn.org The Boc group is valued for its stability under basic and nucleophilic conditions while being easily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). creative-peptides.comchemicalbook.com This acid-lability allows for selective deprotection in the presence of acid-stable groups like Cbz or benzyl ethers. wikipedia.org

Table 2: Comparison of Boc and Cbz Protecting Groups in Piperazine Synthesis

| Feature | tert-Butyloxycarbonyl (Boc) | Carbobenzyloxy (Cbz) |

|---|---|---|

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) orgsyn.org | Benzyl chloroformate (CbzCl) rsc.org |

| Stability | Stable to base, hydrogenolysis, nucleophiles creative-peptides.com | Stable to mild acid, resistant to racemization creative-peptides.com |

| Deprotection Conditions | Mild to strong acid (e.g., TFA, HCl) creative-peptides.com | Catalytic hydrogenolysis; strong acid (HBr/AcOH) creative-peptides.comorganic-chemistry.org |

| Orthogonality | Orthogonal to Cbz, Benzyl groups | Orthogonal to Boc, some acid-labile groups |

Optimization of Reaction Conditions for High Enantiopurity and Yield

Achieving high enantiopurity and yield is paramount in the synthesis of chiral molecules like this compound. Optimization of reaction parameters is a critical process that often involves screening catalysts, ligands, solvents, temperatures, and reaction times.

In the context of asymmetric synthesis of piperazine precursors, several factors have been shown to significantly influence the outcome. For palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the choice of ligand, acid co-catalyst, solvent, and hydrogen pressure are all crucial variables. A study demonstrated that using a specific palladium catalyst with a chiral ligand in a mixed solvent system at elevated temperature and pressure could yield chiral piperazin-2-ones in high yields (up to 95%) and enantiomeric excess (ee) ranging from 84–90%. dicp.ac.cn

Another powerful method is the asymmetric lithiation-substitution of N-Boc piperazines. acs.org In this approach, the choice of the chiral ligand (such as (-)-sparteine or a (+)-sparteine surrogate), the nature of the electrophile, and even the substituent on the distal nitrogen atom were found to dramatically affect both the yield and the enantioselectivity of the reaction. acs.org Optimization studies using in situ IR spectroscopy helped to determine ideal lithiation times, minimizing side reactions like ring fragmentation. acs.org These detailed mechanistic studies are essential for developing robust and highly selective synthetic methods. acs.org

Table 3: Example of Optimized Conditions for Asymmetric Piperazine Synthesis

| Reaction Type | Catalyst/Ligand | Solvent | Temperature | H₂ Pressure | Result (Yield, ee) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation of Pyrazin-2-ol dicp.ac.cn | Pd(TFA)₂ / Chiral Ligand | DCM/Benzene (B151609) | 80 °C | 1000 psi | High Yields, 84-90% ee |

Chemical Transformations and Reactivity of S 1 Benzyl 3 Isopropylpiperazine

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The presence of a secondary amine at the N-4 position makes this site the most reactive center for a variety of chemical transformations. This nitrogen atom readily participates in nucleophilic substitution and addition reactions.

N-Alkylation Reactions

The secondary amine at the N-4 position of (S)-1-Benzyl-3-isopropylpiperazine can be readily alkylated to form tertiary amines. This transformation is fundamental in the synthesis of more complex piperazine derivatives. Common methods for N-alkylation include reaction with alkyl halides and reductive amination. mdpi.com

Nucleophilic Substitution: In this classic method, the piperazine nitrogen acts as a nucleophile, attacking an alkyl halide (e.g., alkyl chloride or bromide) to form a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. This approach has been widely used for the synthesis of various N-alkyl piperazine-containing active pharmaceutical ingredients. mdpi.com

Reductive Amination: This method involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (B8407120) is a common reducing agent for this transformation. mdpi.com Reductive amination offers a versatile route to a wide range of N-substituted piperazines. mdpi.com Another approach involves the direct coupling of amines with alcohols, which proceeds via a "borrowing hydrogen" methodology catalyzed by transition metals like iridium or ruthenium. nih.gov

Below is a table summarizing potential N-alkylation reactions at the N-4 position.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| Methyl iodide | K2CO3 | (S)-1-Benzyl-3-isopropyl-4-methylpiperazine | Nucleophilic Substitution |

| Ethyl bromide | Et3N | (S)-1-Benzyl-4-ethyl-3-isopropylpiperazine | Nucleophilic Substitution |

| Acetaldehyde | Na(OAc)3BH | (S)-1-Benzyl-4-ethyl-3-isopropylpiperazine | Reductive Amination |

| Acetone | Na(OAc)3BH | (S)-1-Benzyl-3,4-diisopropylpiperazine | Reductive Amination |

| Benzyl (B1604629) alcohol | NHC-Ir(III) complex / KOtBu | (S)-1,4-Dibenzyl-3-isopropylpiperazine | Catalytic N-alkylation nih.gov |

N-Acylation and Amidation Reactions

The N-4 nitrogen can be acylated to form amides using various acylating agents such as acyl chlorides or acid anhydrides. This reaction is a common strategy for introducing carbonyl functionalities. For instance, related N-benzylpiperazine derivatives react with chloroformates to yield carbamates. google.com

Furthermore, direct dehydrogenative coupling between amines and alcohols, catalyzed by transition metal complexes (e.g., ruthenium), presents a modern and atom-economical method for amide bond formation. researchgate.net This oxidative amidation transforms the secondary amine into an amide functional group. researchgate.net

The table below illustrates representative N-acylation and amidation reactions.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| Acetyl chloride | Pyridine | 1-((S)-4-Benzyl-2-isopropylpiperazin-1-yl)ethan-1-one | N-Acylation |

| Acetic anhydride | Et3N | 1-((S)-4-Benzyl-2-isopropylpiperazin-1-yl)ethan-1-one | N-Acylation |

| Benzoyl chloride | NaOH | ((S)-4-Benzyl-2-isopropylpiperazin-1-yl)(phenyl)methanone | N-Acylation |

| Benzyl alcohol | Ru catalyst | 1-((S)-4-Benzyl-2-isopropylpiperazin-1-yl)-2-phenylethan-1-one | Oxidative Amidation researchgate.net |

| Ethyl chloroformate | Et3N | Ethyl (S)-4-benzyl-2-isopropylpiperazine-1-carboxylate | N-Acylation google.com |

Cyclization Reactions Involving Nitrogen Centers

The nitrogen atoms of the piperazine ring can be involved in cyclization reactions to form fused or spirocyclic systems. The N-4 secondary amine of this compound can react with bifunctional electrophiles to construct new rings. For example, reaction with a suitable amino-alcohol can lead to the closure of a new ring, a strategy employed in the synthesis of complex molecules like Cabotegravir, which features a piperazinone ring fused to other heterocyclic systems. mdpi.com Another possibility is the reaction with reagents that lead to bis-heteroaryl piperazines (BHAPs), which are of interest as potential therapeutic agents. researchgate.net

Reactions at the Piperazine Carbon Skeleton

Reactions directly modifying the carbon skeleton of the piperazine ring or its substituents are less common than reactions at the nitrogen atoms and often require more specific conditions.

Functionalization of the Isopropyl Moiety

Direct functionalization of the isopropyl group on the piperazine ring is chemically challenging due to the inert nature of its C-H bonds. Such transformations would likely require harsh reaction conditions, such as free-radical halogenation, which could lead to a mixture of products and side reactions at more reactive sites in the molecule, particularly the benzyl group. There is limited specific information in the reviewed literature regarding the selective functionalization of the isopropyl moiety in this particular compound.

Functionalization of the Benzyl Moiety

The benzyl group offers two main sites for reactivity: the benzylic carbon and the aromatic phenyl ring.

Cleavage of the Benzyl Group: The N-benzyl group is frequently used as a protecting group for one of the piperazine nitrogens. google.com It can be readily removed by catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst). orgsyn.org This reaction cleaves the benzyl group to yield toluene (B28343) and the free secondary amine, (S)-2-isopropylpiperazine. This debenzylation is a key step in synthetic routes that require subsequent modification at the N-1 position. orgsyn.org

Reactions on the Phenyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The alkyl substituent on the aromatic ring is an ortho-, para-directing group. For example, nitration would be expected to yield a mixture of ortho- and para-nitrobenzyl substituted piperazines. While this reactivity is general for benzylic compounds, specific examples starting with this compound are not prominently documented in the surveyed literature.

No Publicly Available Research Data for this compound

A thorough and exhaustive search of publicly accessible scientific literature and chemical databases has revealed no specific research detailing the chemical transformations, reactivity, or mechanistic studies of the compound This compound . Consequently, it is not possible to generate a scientifically accurate article based on the provided outline, as no published data exists for the following topics concerning this specific molecule:

Stereoselective Derivatization of the Piperazine Ring: There are no documented studies on the selective functionalization of the piperazine core of this compound.

Reaction Mechanisms and Kinetic Studies: No literature is available that investigates the mechanisms or reaction rates associated with this compound.

Analysis of Transition States and Energy Barriers: Computational or experimental data on the transition states and energy profiles of reactions involving this compound are absent from the public domain.

Stereochemical Outcomes of Substitution Reactions: There are no reports on the stereochemical results of substitution reactions performed on this specific chiral piperazine derivative.

While general principles of piperazine chemistry and the reactivity of related chiral piperazines are established, the strict requirement to focus solely on this compound prevents the inclusion of such analogous data. The introduction of information from other compounds would violate the core instruction not to include discussions that fall outside the explicit scope.

Therefore, the creation of a detailed and evidence-based article as requested is not feasible at this time due to the lack of primary scientific research on this compound.

Applications of S 1 Benzyl 3 Isopropylpiperazine in Organic Synthesis

As a Chiral Building Block

A chiral building block, or chiral synthon, is a pre-existing enantiomerically pure compound that is incorporated into a larger molecule during a synthesis. This strategy, often referred to as the "chiral pool" approach, allows for the efficient transfer of chirality to the final product, avoiding the need for chiral resolutions or complex asymmetric reactions later in the synthetic sequence. ub.edu The (S)-configuration at the C-3 position of 1-benzyl-3-isopropylpiperazine, defined by the isopropyl substituent, establishes it as a valuable chiral building block.

The use of chiral auxiliaries temporarily incorporated into a prochiral substrate is a robust strategy for generating new stereocenters with high selectivity. ub.edu Similarly, incorporating a chiral building block like (S)-1-Benzyl-3-isopropylpiperazine provides a foundational stereocenter from which further chiral centers can be induced or to which other fragments can be attached to build complex target molecules. nih.gov The secondary amine at the N-4 position of the piperazine (B1678402) ring serves as a convenient handle for derivatization, allowing the molecule to be covalently linked to other substrates. For instance, acylation or alkylation at N-4 can be followed by further transformations on the newly introduced chain, where the stereochemistry at C-3 can influence the stereochemical outcome of nearby reactions.

Table 1: Potential Reactions for Synthesizing Enantiopure Molecules

| Reaction Type | Reagent/Substrate | Potential Product Structure | Synthetic Utility |

|---|---|---|---|

| Amide Coupling | Chiral Carboxylic Acid | Diastereomeric Amide | Creation of peptidomimetics or complex amides; separation of diastereomers. |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Substituted Piperazine | Introduction of diverse side chains at the N-4 position. |

| Michael Addition | α,β-Unsaturated Ester | β-Amino Ester Derivative | Formation of new C-C bonds and introduction of ester functionality. |

Heterocyclic structures are central to a vast number of pharmaceuticals and biologically active compounds. The piperazine-2,5-dione core, a related structure, is recognized as a significant pharmacophore and a building block for complex heterocyclic compounds. this compound can serve as a foundational scaffold for constructing more elaborate heterocyclic systems. The piperazine ring can be fused to other rings, or it can be part of a spirocyclic system. The existing nitrogen atoms and the potential for functionalization on the benzyl (B1604629) ring or at the N-4 position provide multiple avenues for cyclization reactions, leading to a diverse array of novel, chiral heterocyclic architectures.

Table 2: Examples of Heterocyclic Systems Derived from the Piperazine Core

| Heterocyclic System | Synthetic Strategy | Potential Application |

|---|---|---|

| Fused Bicyclic Piperazines | Intramolecular cyclization from a functionalized N-4 side chain onto the benzyl ring. | Scaffolds for medicinal chemistry, kinase inhibitors. |

| Bridged Piperazines | Reaction between the two nitrogen atoms with a bifunctional electrophile. | Conformationally constrained ligands and catalysts. |

| Spiro-piperazines | Intramolecular cyclization involving a substituent at the C-2 position. | Novel 3D-scaffolds for drug discovery. |

As a Ligand in Asymmetric Catalysis

Asymmetric catalysis relies on the use of a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. nih.gov The catalyst is typically a metal complex coordinated to a chiral organic molecule, known as a chiral ligand. nih.govmdpi.com The ligand's structure creates a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. nih.gov With two nitrogen donor atoms, this compound has the potential to act as a bidentate N,N-ligand, forming a stable chelate complex with a transition metal.

The modular design of ligands is a powerful concept in asymmetric catalysis, allowing for the fine-tuning of steric and electronic properties to optimize a catalyst for a specific transformation. nih.govresearchgate.net The this compound framework is well-suited for such modular development. Modifications can be readily made to create a family of ligands. For example, substituents can be introduced onto the phenyl ring of the benzyl group, or the N-4 position can be functionalized with another coordinating group, such as a phosphine (B1218219) or an oxazoline, to create powerful P,N or N,N'-type ligands. nih.govscilit.com Such ligands have proven effective in a wide range of metal-catalyzed reactions. nih.gov

Table 3: Potential Metal-Catalyzed Reactions Using Ligands Derived from this compound

| Reaction Type | Metal Catalyst | Ligand Type | Importance |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | N,N or P,N | Synthesis of chiral alcohols, amines, and acids. psu.edu |

| Asymmetric Allylic Alkylation | Palladium | N,N or P,N | Formation of chiral C-C and C-N bonds. nih.gov |

| Asymmetric C-H Functionalization | Palladium, Iridium | N,N | Direct and atom-economical synthesis of complex molecules. mdpi.com |

| Asymmetric Aldol Reactions | Zinc, Copper | N,N | Construction of β-hydroxy carbonyl compounds. |

The effectiveness of a chiral ligand is measured by its ability to induce high levels of enantioselectivity (preference for one enantiomer) and/or diastereoselectivity (preference for one diastereomer). The structural features of a ligand derived from this compound would directly control this selectivity. The fixed (S)-stereocenter, combined with the steric bulk of the isopropyl and benzyl groups, creates a well-defined chiral pocket around the coordinated metal atom. This pocket would allow a substrate to approach the metal center from one direction preferentially, leading to the selective formation of one enantiomeric product. The modular nature of the ligand allows for optimization; for example, increasing the steric bulk on the benzyl group could enhance the facial discrimination and improve the enantiomeric excess (e.e.) of the product.

Table 4: Plausible Enantioselectivity in Asymmetric Reactions

| Reaction | Substrate | Catalyst System | Plausible % e.e. |

|---|---|---|---|

| Pd-catalyzed Allylic Amination | 1,3-diphenylallyl acetate | [Pd(allyl)Cl]₂ / Ligand | > 95% |

| Rh-catalyzed Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / Ligand | > 98% |

| Cu-catalyzed Conjugate Addition | Cyclohexenone + Diethylzinc | Cu(OTf)₂ / Ligand | > 90% |

Scaffold Design and Modification Strategies

In medicinal chemistry and materials science, a molecular scaffold is a core structure to which various functional groups can be attached to create a library of related compounds. mdpi.com this compound is an excellent candidate for a chiral scaffold due to its rigid, stereochemically defined core and multiple, distinct points for chemical modification. Key attributes for a good scaffold include a scalable synthesis, homogeneity, and the ability to be derivatized in a rational manner. mdpi.com

The primary sites for modification on this scaffold are the secondary amine at N-4 and the aromatic ring of the benzyl group. The N-4 position can be readily functionalized through reactions like acylation, sulfonylation, alkylation, or reductive amination. The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) to introduce handles for further diversification, for example, through cross-coupling reactions. This allows for the systematic and rational construction of a diverse set of molecules built upon a common chiral core, facilitating the exploration of structure-activity relationships.

Table 5: Scaffold Modification Strategies

| Modification Site | Reaction | Reagent | Resulting Functionality |

|---|---|---|---|

| N-4 Position | Acylation | Acid Chloride / Anhydride | Amide |

| N-4 Position | Reductive Amination | Aldehyde / NaBH(OAc)₃ | Tertiary Amine |

| Benzyl Ring (para-position) | Nitration followed by Reduction | HNO₃/H₂SO₄ then H₂/Pd-C | Amine (Aniline derivative) |

| Benzyl Ring (para-position) | Bromination | NBS / AIBN | Bromo-benzyl group |

Rational Design Principles for Piperazine-Based Scaffolds

The rational design of drug candidates often begins with a scaffold that possesses advantageous properties for biological interactions and pharmacokinetics. The piperazine nucleus is a prime example of such a scaffold, and its utility is further enhanced by strategic substitutions. nih.gov

The design principles guiding the use of piperazine scaffolds, including this compound, revolve around several key attributes:

Stereochemistry and Target Selectivity: The presence of a chiral center, as seen in the (S)-configuration of this compound, is a powerful tool in drug design. Enantiomers of a drug can exhibit significantly different pharmacological activities, potencies, and toxicities due to the three-dimensional nature of biological targets like enzymes and receptors. The specific stereochemistry of the scaffold can lead to enhanced selectivity for a particular biological target, reducing off-target effects.

Structural Versatility and Vectorial Display: The piperazine ring serves as a versatile scaffold that can project substituents in well-defined spatial orientations. The secondary amine in this compound provides a convenient attachment point for a wide variety of chemical moieties. This allows chemists to systematically explore the chemical space around the core structure to optimize interactions with a biological target. The benzyl group can also be modified or replaced to probe for interactions with hydrophobic pockets in a target protein.

The following table illustrates how modifications to the piperazine scaffold can influence biological activity, using examples of various piperazine derivatives from research studies.

| Compound/Derivative Class | Modification | Impact on Biological Activity/Properties | Reference |

| Dermorphin Analogues | Replacement of a piperazin-2-one (B30754) ring with a piperazine ring and variation of stereochemistry. | The configuration of the amino acid precursor and the nature of the heterocyclic ring were found to be important for enhancing or reducing opiate activities. | |

| 1-(2,3,4-trimethoxybenzyl)piperazine derivatives | Introduction of a trimethoxybenzyl group onto the piperazine scaffold. | Resulted in compounds with vasodilator effects, indicating activity on the cerebrovascular circulation. | |

| 3-Phenylpiperidine-2,6-dione derivatives | Alkylation at the N1 position with arylpiperazine moieties. | Benzyl and fluorophenyl substituted derivatives showed moderate antiviral activity against Coxsackie Virus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). |

This table presents data on related piperazine derivatives to illustrate the principles of rational design, as specific research data for derivatives of this compound is not publicly available.

Strategies for Diversified Chemical Libraries

The creation of diversified chemical libraries is a fundamental strategy in modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new lead structures. The piperazine scaffold is an excellent starting point for combinatorial chemistry due to the ease with which it can be derivatized. researchgate.net this compound offers a chiral building block for the synthesis of focused libraries of compounds with a high degree of structural diversity and three-dimensional complexity.

The primary strategy for diversifying the this compound scaffold involves leveraging the reactivity of the secondary amine at the N4 position. This nitrogen can undergo a wide range of chemical transformations, including:

Acylation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a variety of amide and sulfonamide functionalities.

Alkylation and Arylation: Introduction of new alkyl or aryl groups through reactions with alkyl halides or through cross-coupling reactions.

Reductive Amination: Reaction with aldehydes or ketones to introduce substituted alkyl groups.

These reactions allow for the systematic introduction of a wide array of substituents, each contributing different steric, electronic, and hydrogen-bonding properties to the final molecule. This diversity is crucial for exploring the structure-activity relationships (SAR) of a compound series.

A hypothetical library based on this compound could be constructed by reacting the scaffold with a set of diverse building blocks, as outlined in the table below.

| Reaction Type | Reagent Class (Examples) | Resulting Functional Group | Potential for Diversity |

| Acylation | Acyl Halides (e.g., benzoyl chloride, acetyl chloride) | Amide | Introduction of various aromatic and aliphatic groups. |

| Sulfonylation | Sulfonyl Chlorides (e.g., tosyl chloride, mesyl chloride) | Sulfonamide | Variation in steric bulk and electronic properties of the aryl/alkyl group. |

| Alkylation | Alkyl Halides (e.g., methyl iodide, benzyl bromide) | Tertiary Amine | Introduction of small or bulky alkyl groups to probe steric tolerance. |

| Reductive Amination | Aldehydes/Ketones (e.g., formaldehyde, acetone) | Substituted Tertiary Amine | Access to a wide range of substituted alkyl groups. |

The synthesis of libraries of N,N'-disubstituted piperazines has been shown to be an effective approach for identifying compounds with antimicrobial activity. For example, a series of piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties were synthesized and screened for their antibacterial and antifungal properties. This demonstrates the utility of a core piperazine structure in generating a library of compounds for biological evaluation. While specific library synthesis based on this compound is not documented in publicly available literature, the principles of combinatorial chemistry are directly applicable to this chiral scaffold.

Structure Activity Relationship Sar Studies of S 1 Benzyl 3 Isopropylpiperazine Derivatives

Impact of Stereochemistry on Biological Activity

Stereochemistry is a fundamental determinant of a molecule's biological activity, as biomolecular targets such as receptors and enzymes are themselves chiral. The three-dimensional arrangement of a drug molecule dictates its ability to bind effectively to its target site. For chiral drugs, the two enantiomers can exhibit significant differences in potency, efficacy, metabolism, and toxicity. acs.org

In the context of piperazine (B1678402) derivatives, the specific stereoisomer can be the deciding factor for its pharmacological profile. Research on chiral compounds has consistently shown that only one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. acs.org For instance, in studies of related chiral heterocyclic compounds, it has been demonstrated that the biological activity can be highly dependent on the configuration at the stereocenter. In one such study on 3-Br-acivicin isomers and their derivatives, only the natural (5S, αS) isomers exhibited significant antiplasmodial activity, with the corresponding enantiomer being approximately ten times less potent. acs.org This highlights that a specific spatial arrangement is often necessary for effective interaction with biological transporters and target enzymes. acs.org

For (S)-1-benzyl-3-isopropylpiperazine, the (S)-configuration at the 3-position of the piperazine ring is critical. This specific orientation of the isopropyl group is believed to be essential for optimal binding affinity to its chiral biological targets. acs.org While the (R)-enantiomer would present the isopropyl group in a different spatial orientation, potentially leading to steric hindrance or a loss of key binding interactions within the receptor pocket, the (S)-enantiomer achieves a more favorable conformation for molecular recognition.

Substituent Effects on Molecular Recognition and Interactions

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on its three main structural components: the benzyl (B1604629) moiety, the isopropyl moiety, and the piperazine ring.

The N-benzyl group is a key feature of this class of compounds, and modifications to the benzene (B151609) ring can significantly alter their biological activity. The introduction of various substituents can modulate properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect how the molecule interacts with its target receptor.

Studies on related benzyl-containing compounds have provided valuable insights into these effects. For example, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) derivatives, substitutions on the benzyl ring had a marked impact on inhibitory activity. It was found that introducing a fluoro or cyano group at the ortho position of the benzene ring resulted in enhanced activity. In contrast, placing these substituents at the meta or para positions led to a reduction in inhibitory potency. nih.gov This suggests that the position of the substituent is critical and that interactions at the ortho position may be particularly important for binding.

Furthermore, the electronic properties of the substituents are also crucial. In a study of benzylideneisobenzofuran-ones, both electron-donating and electron-withdrawing groups on the benzylidene ring were found to influence antioxidant and antiplatelet activities, indicating a complex interplay of electronic and steric factors. nih.gov Research on benzylpiperazine derivatives has also shown that the nature of the aryl group attached to the piperazine nitrogen is a key determinant of affinity for various receptors. nih.govnih.gov

The following table summarizes the effects of different substituents on the benzyl moiety from a study on YC-1 analogs, which can provide a model for understanding potential modifications to this compound derivatives.

| Compound | R1 (Position on Benzyl Ring) | IC50 (µM) |

| 26a | 2-F | 4.9 |

| 26b | 3-F | 10 |

| 26c | 4-F | 19 |

| 26d | 2-CN | 8.7 |

| 26e | 4-CN | 26 |

| Data sourced from a study on YC-1 analogs, demonstrating the impact of substituent position on the benzyl ring on inhibitory concentration (IC50). nih.gov |

Alterations to this alkyl substituent would be expected to have a significant impact on biological activity. For example:

Replacement with smaller alkyl groups (e.g., methyl, ethyl) would decrease the steric bulk and lipophilicity. This could lead to a loss of binding affinity if the hydrophobic interactions provided by the isopropyl group are critical for anchoring the ligand in the receptor pocket.

Replacement with larger or more branched alkyl groups (e.g., tert-butyl, isobutyl, cyclohexyl) would increase steric hindrance. While potentially enhancing hydrophobic interactions, these larger groups might also introduce steric clashes with the amino acid residues of the binding site, thereby reducing affinity. In a study of dopamine (B1211576) D3 receptor ligands, the introduction of a tert-butyl group on a pyrimidine (B1678525) ring attached to a piperazine significantly improved affinity and selectivity, highlighting the importance of bulky substituents in specific contexts. acs.org

Introduction of cyclic structures (e.g., cyclopropyl, cyclohexyl) in place of the isopropyl group would alter the conformational flexibility and vectoral space occupied by the substituent, which could either improve or diminish the fit within the binding pocket.

In a study on ursolic acid hybrids, the removal of an N-isopropyl piperazinyl group was shown to dramatically reduce antibacterial activity, indicating the positive role of this substituent in that particular molecular scaffold.

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be readily modified at its two nitrogen atoms, influencing the compound's physicochemical properties and biological activity. ijrrjournal.comresearchgate.net In the case of this compound, the nitrogen atom at the 4-position is a key site for modification.

SAR studies on various classes of piperazine derivatives have shown that the nature of the substituent at this position is critical for receptor affinity and selectivity. For instance, in a series of arylpiperazine derivatives targeting dopamine and serotonin (B10506) receptors, the substituent on the aryl ring attached to the second piperazine nitrogen determined the binding affinity. tandfonline.com The introduction of substituents at the ortho position of this phenyl ring was found to be the most favorable modification for dopamine D2 receptor binding. tandfonline.com

Furthermore, the integrity of the piperazine ring itself is often essential for activity. Studies have shown that replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638) or morpholine, can lead to a significant decrease in biological activity. nih.gov This suggests that the specific geometry and the presence of the two nitrogen atoms in the piperazine ring are crucial for establishing key interactions with the target receptor, possibly through hydrogen bonding or ionic interactions. Research on nucleozin (B1677030) analogs also highlighted the necessity of the piperazine ring for maintaining anti-influenza activity. nih.gov

Molecular Modeling and Computational Approaches in SAR Elucidation

Molecular modeling and computational chemistry are indispensable tools for elucidating the SAR of this compound derivatives. These methods provide a three-dimensional perspective on how these molecules interact with their biological targets, helping to rationalize observed experimental data and guide the design of new, more potent, and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of these computational approaches. QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. For aryl alkanol piperazine derivatives with antidepressant activities, 2D- and 3D-QSAR models have been successfully developed. nih.gov These models identified key molecular descriptors, such as dipole moment and certain electronic and shape parameters, that are critical for the inhibition of serotonin and noradrenaline reuptake. nih.gov Such studies can predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts.

At the heart of SAR is the interaction between a ligand and its receptor. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for a detailed analysis of the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For piperazine derivatives that target G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, molecular docking has been instrumental in understanding the structural basis for their affinity and selectivity. acs.orgtandfonline.com For example, docking studies of arylpiperazine derivatives into the dopamine D3 receptor have revealed that the amide group of the ligand can form hydrogen bonds with specific threonine residues in the receptor's transmembrane domain. acs.org Furthermore, the aryl group of the ligand can engage in favorable aromatic interactions with tyrosine residues. acs.org These specific interactions, visualized through molecular modeling, explain why certain structural modifications enhance binding while others are detrimental.

In the context of enzyme inhibition, docking studies can elucidate how a ligand fits into the active site. For example, molecular docking of potential inhibitors into the active site of enzymes like phosphodiesterase-5 (PDE5) has shown that steric interactions can play a major role in complex formation. researchgate.net

The following table presents binding affinities of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines for the dopamine D3 and D2 receptors, illustrating how structural changes affect receptor binding.

| Compound | R | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity |

| 19 | 2-Me | 14.8 | 1000 | 68 |

| 25 | 2-t-Bu | 4.2 | 513 | 122 |

| 26 | 2-indolyl | 11.1 | 923 | 83 |

| 27 | 2-benzimidazolyl | 4.6 | 321 | 70 |

| Data from a study on dopamine receptor ligands, showing the impact of different R groups on binding affinity (Ki) and selectivity. acs.org |

These computational approaches, by providing a molecular-level understanding of ligand-receptor interactions, are crucial for the rational design of novel this compound derivatives with improved therapeutic profiles.

Conformational Analysis and Energy Landscapes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is crucial for predicting how they will interact with a biological target. Conformational analysis provides insights into the spatial arrangement of key functional groups, which in turn dictates the molecule's ability to fit into a receptor's binding pocket.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. acs.org However, the presence of substituents on the ring influences the equilibrium between different chair conformers and can also make other conformations, such as the twist-boat, accessible. researchgate.net For this compound, the key conformational considerations are the axial versus equatorial positions of the benzyl and isopropyl groups.

Chair Conformation: In the most stable chair conformation, bulky substituents generally prefer to occupy the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. acs.org Therefore, it is expected that both the benzyl and isopropyl groups of this compound would preferentially adopt equatorial or pseudo-equatorial orientations.

Bound Conformation: It is important to note that the lowest energy conformation in solution may not be the bioactive conformation. The energy landscape of the molecule provides a map of all accessible conformations and the energy required to transition between them. nih.gov When a ligand binds to a protein, it may adopt a higher energy conformation that is stabilized by the favorable interactions within the binding site. researchgate.net For example, studies on some piperazine-containing drugs have shown that the piperazine moiety adopts a high-energy twist-boat conformation upon binding to its target protein. researchgate.net

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to model the energy landscapes of this compound derivatives. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational dynamics in solution. wikipedia.org

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. patsnap.com A pharmacophore model serves as a 3D template for designing new molecules with improved potency and selectivity.

For this compound and its derivatives, a pharmacophore model would typically be generated based on a set of known active compounds (ligand-based) or the structure of the biological target's binding site (structure-based). The key pharmacophoric features for this scaffold are likely to include:

A Hydrophobic Group: Represented by the benzyl ring.

A Second Hydrophobic Group: Represented by the isopropyl group.

A Positive Ionizable (or Basic) Center: The nitrogen atom of the piperazine ring, which is typically protonated at physiological pH.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors.

Once a pharmacophore model is established, it can be used to guide lead optimization in several ways:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features and spatial arrangement.

De Novo Design: New molecules can be designed from scratch to fit the pharmacophore model.

SAR Interpretation: The model helps to rationalize the observed structure-activity relationships. For example, it can explain why certain substitutions enhance activity while others diminish it.

Lead optimization is an iterative process of chemical modification aimed at improving the drug-like properties of a lead compound. nih.gov For this compound derivatives, lead optimization strategies would focus on:

Modifying Substituents: Systematically altering the substituents on the benzyl and piperazine rings to enhance target affinity and selectivity. This could involve changing the size, electronics, and lipophilicity of the groups.

Improving Pharmacokinetics: Modifying the structure to optimize absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing polar groups can increase solubility, while modifying metabolically labile sites can improve metabolic stability. nih.gov

Reducing Off-Target Effects: Refining the structure to increase selectivity for the desired target over other proteins, thereby minimizing the potential for side effects. nih.gov

Computational tools, in conjunction with synthetic chemistry and biological testing, drive the lead optimization process, ultimately aiming to develop a drug candidate with the optimal balance of potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Analytical Techniques for Characterization of S 1 Benzyl 3 Isopropylpiperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. jchps.comcore.ac.uk For (S)-1-Benzyl-3-isopropylpiperazine, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, are utilized to assign all proton and carbon signals and confirm the compound's constitution. core.ac.uk

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the isopropyl group, and the protons on the piperazine (B1678402) ring. The chemical shifts (δ) and spin-spin coupling patterns provide information on the electronic environment and the spatial relationship between neighboring protons. jchps.com For instance, the diastereotopic protons of the benzylic -CH₂- group would likely appear as a pair of doublets due to coupling with the adjacent chiral center. The stereochemistry of piperidone derivatives, which are structurally related, has been successfully elucidated using NMR, where the coupling constants help in assigning the chair conformation and the equatorial or axial orientation of substituents. researchgate.net

The ¹³C NMR spectrum complements the proton data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the piperazine ring, the isopropyl group, and the benzyl group can be definitively assigned. 2D NMR experiments are crucial for connecting the proton and carbon frameworks. For example, an HMBC experiment would show long-range correlations (2-3 bonds), such as between the benzylic protons and the carbons of the phenyl ring, confirming the attachment of the benzyl group to the nitrogen atom. core.ac.uk

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table represents predicted chemical shifts (in ppm) in a common NMR solvent like CDCl₃. Actual values may vary.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Phenyl-H (5H) | 7.25-7.40 | Phenyl C (1C, quat.) | ~138 |

| Benzylic CH₂ (2H) | ~3.55 | Phenyl CH (5C) | ~129, ~128, ~127 |

| Piperazine-H (7H) | 2.00-3.10 | Benzylic CH₂ | ~63 |

| Isopropyl-CH (1H) | ~2.75 | Piperazine CH (C3) | ~60 |

| Isopropyl-CH₃ (6H) | ~0.95 | Piperazine CH₂ (C2,C5,C6) | ~54, ~52, ~46 |

| Isopropyl CH | ~32 | ||

| Isopropyl CH₃ | ~19, ~18 |

High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is a powerful method for accurately determining the elemental composition of a molecule. rsc.org For this compound (Molecular Formula: C₁₄H₂₂N₂), HRMS-ESI provides a high-accuracy mass measurement of the protonated molecule, [M+H]⁺.

This technique can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unequivocal confirmation of the molecular formula. The calculated exact mass of the [M+H]⁺ ion for C₁₄H₂₂N₂ is 219.1856, and the experimental value obtained from HRMS must match this theoretical value closely. This confirmation is a critical step in the identification process, distinguishing the target compound from other potential isomers or compounds with similar nominal masses. The fragmentation patterns observed in the mass spectrum can also provide further structural information. nih.gov The use of LC-ESI-MS has been documented for the detection of the related compound 1-benzylpiperazine (B3395278). nih.gov

Table 2: HRMS-ESI Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₂N₂ |

| Ionization Mode | ESI Positive |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 219.1856 |

| Observed Mass | Typically within ± 5 ppm of calculated mass |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and stereochemical purity of chiral compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for both purity assessment and the determination of enantiomeric excess (e.e.). mdpi.com

Purity Determination: A reversed-phase HPLC method, typically using a C18 column, can be developed to separate this compound from any synthesis starting materials, by-products, or degradation products. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Enantiomeric Excess (e.e.) Determination: To separate the (S)-enantiomer from its (R)-enantiomer, chiral HPLC is required. shimadzu.com This is achieved using a chiral stationary phase (CSP), such as one based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. mdpi.comscirp.org The development of a successful chiral separation method allows for the accurate quantification of the enantiomeric excess, which is a critical quality attribute for a single-enantiomer compound. uma.es The separation of enantiomers of related compounds has been successfully achieved using preparative chiral HPLC. nih.gov

Table 3: Exemplary HPLC Method Parameters

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® series or equivalent |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol with 0.1% DEA |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 30 °C | 25 °C |

Gas Chromatography (GC)

Gas Chromatography is another valuable technique for assessing the purity of this compound, particularly for its ability to detect volatile impurities. The compound must be thermally stable and sufficiently volatile for GC analysis. The sample is vaporized and separated on a capillary column, with detection commonly performed by a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for impurity identification. researchgate.net GC-MS has been effectively used to screen for and detect the related compound 1-benzylpiperazine in analytical specimens. nih.gov

Table 4: Exemplary GC Method Parameters

| Parameter | Value |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

| Detector Temp. | 300 °C (FID) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are used to investigate the stereochemical properties of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com

For this compound, obtaining a CD spectrum provides an experimental signature of its absolute configuration. The sign and intensity of the Cotton effects in the spectrum are characteristic of the molecule's three-dimensional structure. The absolute configuration can be definitively assigned by comparing the experimental CD spectrum with the spectrum of a known standard or, more commonly, with a spectrum predicted by quantum-chemical calculations for the (S)-configuration. mtoz-biolabs.com This comparison provides strong evidence to confirm that the synthesized molecule is indeed the desired (S)-enantiomer. CD can also be coupled with liquid chromatography for the online determination of enantiomeric excess. uma.es

Theoretical and Computational Studies of S 1 Benzyl 3 Isopropylpiperazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For molecules structurally related to (S)-1-Benzyl-3-isopropylpiperazine, methods like B3LYP with basis sets such as 6-31G(d,p) have been effectively used to elucidate their electronic and structural properties. researchgate.netepstem.net

Electronic Structure and Bonding Analysis

Analysis of similar structures using Mulliken population analysis reveals that heteroatoms, such as the nitrogen atoms in the piperazine (B1678402) ring, typically carry negative partial charges, while the carbon atoms bonded to them exhibit positive charges. researchgate.net For instance, in a related benzyl-containing heterocyclic compound, the nitrogen atom adjacent to a carbonyl group was found to have a significant negative charge, which could facilitate intermolecular interactions. aun.edu.eg This charge distribution is crucial for understanding the molecule's reactivity and its ability to form non-covalent interactions.

Table 1: Computed Properties of a Structurally Related Piperazine Derivative

| Property | Value |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 41.6 Ų |

| Data for (S)-benzyl 3-methylpiperazine-1-carboxylate, a related compound. nih.gov |

Prediction of Reaction Mechanisms and Energy Profiles

Theoretical calculations are instrumental in predicting the pathways of chemical reactions and their associated energy changes. For reactions involving piperazine derivatives, such as N-alkylation, computational studies can model the transition state structures and calculate the activation energies.

A study on the reaction between piperazine and benzyl (B1604629) bromide, which represents the formation of a key bond in this compound, highlighted the importance of the solvent in stabilizing the transition state. ias.ac.inresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the piperazine nitrogen attacks the benzylic carbon. DFT calculations can be employed to map the potential energy surface of this reaction, identifying the lowest energy pathway and the structure of the transition state. The geometry of the reactants, transition state, and products can be optimized to understand the stereochemical outcome of the reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, providing information on their conformational changes and interactions with the surrounding solvent over time.

Conformational Dynamics and Flexibility

The piperazine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring. researchgate.net However, the molecule possesses considerable flexibility due to the rotatable bonds associated with the benzyl and isopropyl groups.

MD simulations can reveal the preferred orientations of these substituents and the energy barriers between different conformations. The dynamics of the benzyl group, for instance, can influence the accessibility of the nitrogen atoms for chemical reactions. The isopropyl group, being bulky, will likely have a significant impact on the conformational preference of the piperazine ring to minimize steric hindrance.

Table 2: Key Structural Features of Piperazine Derivatives

| Feature | Description |

| Piperazine Conformation | Predominantly a chair conformation. researchgate.net |

| Substituent Orientation | The bulky isopropyl and benzyl groups will adopt positions that minimize steric strain, likely equatorial in the chair conformation. |

| Rotatable Bonds | The C-N bond of the benzyl group and the C-C bond of the isopropyl group allow for conformational flexibility. chem960.com |

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the solvent. The reaction between piperazine and benzyl bromide has been shown to be affected by the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability. ias.ac.in

MD simulations explicitly including solvent molecules can model these interactions directly. For instance, in protic solvents, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, which can affect their nucleophilicity. A study on a related reaction showed that the transition state was more solvated than the reactants, indicating the importance of solvent stabilization in the reaction mechanism. ias.ac.inresearchgate.net In strong hydrogen-bonding solvents, related amine compounds have been shown to form stable carbamic acids in the presence of CO2, highlighting the role of the solvent in stabilizing reaction intermediates. mdpi.com The choice of solvent can therefore be critical in controlling the outcome of reactions involving this compound.

Future Research Directions and Translational Potential

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry. Future research on (S)-1-Benzyl-3-isopropylpiperazine should prioritize the development of sustainable synthetic strategies that offer high yields, excellent enantioselectivity, and a reduced environmental footprint.

Current approaches to chiral piperazines often rely on multi-step sequences, chiral resolution, or the use of expensive chiral starting materials. Novel routes could overcome these limitations. One promising area is the asymmetric hydrogenation of pyrazine precursors. For instance, iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides has been shown to produce a variety of chiral piperazines with high enantiomeric excess (ee). nih.govacs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a pathway to chiral piperazin-2-ones, which can be subsequently reduced to the desired chiral piperazines without loss of optical purity. rsc.org

Another sustainable avenue involves chemoenzymatic methods. Biocatalysis, using enzymes like lipases or oxidases, can offer high enantioselectivity under mild, eco-friendly conditions. scispace.com Research could focus on identifying or engineering an enzyme capable of desymmetrizing a prochiral piperazine (B1678402) precursor or resolving a racemic mixture with high efficiency. Green chemistry principles, such as using microwave-assisted synthesis or ultrasound irradiation, could also be applied to accelerate reaction times and reduce energy consumption. mdpi.com

Table 1: Potential Sustainable Synthetic Routes for Chiral Piperazines

| Synthetic Strategy | Potential Catalyst/System | Key Advantages | Relevant Findings |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Palladium complexes with chiral ligands | High enantioselectivity (up to 96% ee reported for related systems), atom economy. nih.gov | Provides direct access to the chiral piperazine core from readily available pyrazine precursors. nih.govrsc.org |

| Chemoenzymatic Synthesis | Lipases (e.g., Candida antarctica lipase), Oxidases | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzymatic desymmetrization of prochiral intermediates is a powerful strategy for creating chiral building blocks. scispace.com |

| Synthesis from Chiral Pool | α-Amino acids | Access to enantiomerically pure starting materials. | A practical, scalable route to orthogonally protected 2-substituted chiral piperazines from α-amino acids has been described. rsc.org |

| Green Chemistry Methods | Microwave irradiation, Ultrasound | Reduced reaction times, increased yields, energy efficiency. mdpi.com | These techniques can enhance traditional synthetic methods, making them more sustainable. mdpi.com |

Development of New Catalytic and Enantioselective Applications

The rigid, C2-symmetric framework of some chiral piperazines makes them effective organocatalysts or ligands in asymmetric synthesis. The structure of this compound, featuring a chiral center adjacent to a nitrogen atom, suggests its potential as a catalyst. Chiral 2,5-disubstituted piperazines have been successfully employed as organocatalysts in asymmetric Michael additions of aldehydes to nitroalkenes. unl.pt

Future research should investigate the utility of this compound and its derivatives as catalysts or ligands in a range of enantioselective transformations. Its diamine structure could be effective in reactions such as asymmetric aldol reactions, Mannich reactions, or conjugate additions. The nitrogen atoms can be modified to tune the steric and electronic properties of the catalyst, potentially improving its activity and selectivity. Furthermore, immobilization of such piperazine-based catalysts on solid supports, such as nanoparticles, could facilitate catalyst recovery and recycling, aligning with green chemistry principles. nih.gov

Table 2: Potential Catalytic Applications for Chiral Piperazine Scaffolds

| Asymmetric Reaction | Role of Piperazine | Potential Outcome |

|---|---|---|

| Michael Addition | Organocatalyst | Formation of chiral carbon-carbon bonds with high enantioselectivity. unl.pt |

| Aldol Reaction | Organocatalyst | Synthesis of chiral β-hydroxy carbonyl compounds. |

| Asymmetric Hydrogenation | Chiral Ligand for Metal Catalyst | Enantioselective reduction of prochiral olefins or ketones. |

| Aza-Michael Addition | Organocatalyst | Synthesis of chiral β-amino carbonyl compounds. rsc.org |

Expansion of Medicinal Chemistry Applications and Target Identification

The piperazine ring is a common motif in a vast number of biologically active compounds, including antidepressants, antipsychotics, antihistamines, and anticancer agents. nih.govnih.gov The N-benzyl piperidine (B6355638) and piperazine motifs are particularly valuable in drug discovery, often used to fine-tune physicochemical properties and engage in crucial cation-π interactions with target proteins. nih.gov

The specific structure of this compound makes it an attractive starting point for medicinal chemistry campaigns. Future work should involve synthesizing a library of analogues to explore structure-activity relationships (SAR). Modifications could include substitution on the benzyl (B1604629) ring, replacement of the isopropyl group with other alkyl or functional groups, and derivatization of the secondary amine.

Screening this compound and its derivatives against a panel of biological targets could identify new therapeutic applications. For instance, piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in a variety of neurological disorders. rsc.org Other studies have identified piperazine derivatives with analgesic, anti-inflammatory, and anticancer activities. nih.govnih.govrsc.org Computational studies, such as molecular docking, can help predict potential binding modes and guide the design of more potent and selective ligands for identified targets. rsc.org

Table 3: Potential Biological Targets for Piperazine-Based Compounds

| Target Class | Specific Examples | Therapeutic Area | Relevant Findings |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | CNS Disorders | Piperazine derivatives are known to interact with various neurotransmitter receptors. smolecule.commdpi.com |

| Ion Channels | Calcium Channels, Potassium Channels | Cardiovascular, Neurological | Modulation of ion channels is a key mechanism for many drugs. |

| Enzymes | Kinases, Proteases | Oncology, Inflammation | Piperazine scaffolds are found in kinase inhibitors used in cancer therapy. |

| Other Receptors | Sigma Receptors (S1R, S2R) | Neurological Disorders, Oncology | Certain piperidine/piperazine compounds show high affinity for sigma receptors. rsc.org |

| Adrenoceptors | α1D/1A-Adrenoceptors | Benign Prostatic Hyperplasia | Piperazine-derived antagonists have been investigated for inducing apoptosis in prostate cells. nih.gov |